Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-fluorobenzoyl sulfanyl group, and an ethyl ester moiety. The Boc group enhances stability during synthetic steps, while the fluorinated aromatic ring may influence electronic properties and bioavailability.
Properties
IUPAC Name |
ethyl 3-(4-fluorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-6-8-12(18)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSKICWFSQOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate typically involves multiple steps One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe final step involves the formation of the sulfanyl propanoate moiety, which can be achieved through a thiol-ene reaction or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Example :
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Reagents : 3% H₂O₂ in acetic acid (20°C, 2 h)
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Product : Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfinyl]propanoate (sulfoxide derivative).
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Mechanism : Electrophilic oxidation via radical intermediates.
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions and Outcomes :
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 4 h | 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoic acid | 89% |
| Basic hydrolysis | 1 M NaOH, RT, 12 h | Same as above | 78% |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine.
Protocol :
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) with triisopropylsilane (TIS) as a scavenger (1 h, RT) .
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Product : Ethyl 2-amino-3-[(4-fluorobenzoyl)sulfanyl]propanoate (isolated as TFA salt).
Reduction Reactions
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Example :
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Reagent : LiAlH₄ in tetrahydrofuran (THF), 0°C → RT, 2 h
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Product : 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propan-1-ol
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Yield : 72%.
Substitution Reactions at the Amine
After Boc deprotection, the free amine participates in nucleophilic substitution or coupling reactions.
Key Reactions :
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Acylation : Reaction with 4-chlorobenzoyl chloride in the presence of DIPEA yields ethyl 2-(4-chlorobenzamido)-3-[(4-fluorobenzoyl)sulfanyl]propanoate .
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Urea Formation : Treatment with triphosgene and 4-aminopiperidine forms a urea-linked derivative (67% yield) .
Comparative Reaction Table
Mechanistic and Synthetic Insights
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Sulfanyl Stability : The sulfanyl group resists nucleophilic substitution under mild conditions but is susceptible to oxidation.
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Boc Deprotection Efficiency : TFA-mediated cleavage is nearly quantitative, enabling downstream functionalization .
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Steric Effects : The 4-fluorobenzoyl group may hinder reactions at the β-carbon but enhances electrophilic aromatic substitution resistance due to fluorine's electron-withdrawing nature .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate can be synthesized through multiple synthetic routes that involve the reaction of tert-butoxycarbonyl derivatives with fluorobenzoyl sulfanyl compounds. The synthesis typically involves the following steps:
- Formation of the Amino Acid Derivative : The tert-butoxycarbonyl (Boc) group is used to protect the amine during the reaction, allowing for selective functionalization.
- Introduction of the Sulfanyl Group : The addition of a sulfanyl moiety enhances the compound's biological activity.
- Final Esterification : The ethyl ester group is introduced, which is crucial for solubility and bioavailability.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound, particularly its effects on ion channels associated with epilepsy:
- KCNT1 Channel Blockers : Research indicates that derivatives of this compound may serve as selective blockers for KCNT1 channels, which are implicated in drug-resistant epilepsy cases. The ability to selectively inhibit these channels could lead to new treatments for patients with specific genetic variants of epilepsy .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound in modulating cellular responses:
- Cell Viability Assays : Experiments showed that this compound could significantly reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent.
- Ion Channel Modulation : The compound was tested on neuronal cell lines, revealing its capability to modulate ion channel activity, which is critical for neuronal excitability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has been pivotal in optimizing its pharmacological properties:
| Structural Feature | Effect on Activity |
|---|---|
| Boc Protection | Enhances stability and solubility |
| Sulfanyl Group | Increases biological activity |
| Ethyl Ester Group | Improves absorption and bioavailability |
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The fluorobenzoyl group can participate in binding interactions with proteins, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on substituent effects, molecular properties, and synthetic characteristics.
Structural and Molecular Comparisons
*Molecular weight calculated based on formula (C₁₇H₂₂FNO₅S).
Substituent Effects on Properties
- This contrasts with the 3-chlorobenzoyl sulfanyl analog (), where chlorine’s larger atomic size and lower electronegativity may reduce polarity but increase lipophilicity . The allylsulfanyl group () lacks aromaticity, offering greater flexibility and reduced steric hindrance, which may facilitate reactions at the sulfur center .
Physical Properties :
- The 3-chloro analog () exhibits a high predicted boiling point (507.3°C), likely due to stronger intermolecular forces (dipole-dipole interactions) from the polar C-Cl bond. The target compound’s fluorine substituent may lower boiling point slightly compared to chlorine.
- Density differences reflect substituent mass: the 3-chloro derivative (1.244 g/cm³) is denser than the allylsulfanyl analog (inferred <1.2 g/cm³) .
Synthetic Considerations :
- The 4-fluorophenyl compound () was synthesized in 33% yield via boronate coupling, suggesting that similar methods could apply to the target compound. Lower yields in such reactions may stem from steric challenges with bulkier groups (e.g., benzoyl sulfanyl) .
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate, a compound notable for its potential biological activities, has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features that contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during synthesis. The presence of the 4-fluorobenzoyl group and a sulfanyl moiety further enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 163210-89-7 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing fluorinated aromatic groups have shown enhanced cytotoxicity against various cancer cell lines, including HCT-116 (human colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane dynamics and signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Study on Fluorinated Compounds : A comparative study on fluorinated amino acids demonstrated that the introduction of fluorine significantly increased the cytotoxic effects on HCT-116 cells compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in enhancing the lipophilicity and bioavailability of anticancer agents .
- Mechanistic Insights from Computational Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may effectively bind to active sites of kinases involved in cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
